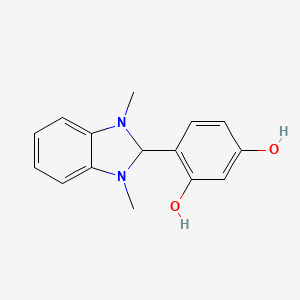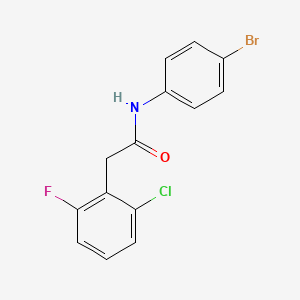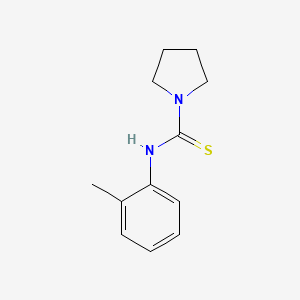
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide, also known as MPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCT is classified as a thioamide derivative and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Wirkmechanismus
The exact mechanism of action of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is not fully understood. However, it is believed that N-(2-methylphenyl)-1-pyrrolidinecarbothioamide exerts its biological effects through the modulation of neurotransmitter systems in the brain. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in the regulation of neuronal excitability. This increase in GABA levels is thought to contribute to the anticonvulsant and analgesic effects of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been found to modulate the activity of several enzymes and proteins involved in cellular signaling pathways. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide for lab experiments is its relatively simple synthesis method. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide can be obtained in high yield with good purity, making it a useful compound for in vitro and in vivo studies. However, one limitation of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is its potential toxicity. Several studies have reported toxic effects of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide at high doses, highlighting the need for further safety studies.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential neuroprotective effects of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide and to determine its safety and efficacy in humans.
In conclusion, N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is a thioamide derivative with potential therapeutic applications in the treatment of neurological disorders. Its simple synthesis method, anticonvulsant, analgesic, and anti-inflammatory effects, and potential neuroprotective effects make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form 2-methylphenylhydrazinecarbothioamide. This compound is then reacted with pyrrolidine to form N-(2-methylphenyl)-1-pyrrolidinecarbothioamide. The overall synthesis process is relatively simple, and N-(2-methylphenyl)-1-pyrrolidinecarbothioamide can be obtained in high yield with good purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Several studies have demonstrated the anticonvulsant activity of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide in animal models of epilepsy. N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-6-2-3-7-11(10)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSDOZYIQNNDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)pyrrolidine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
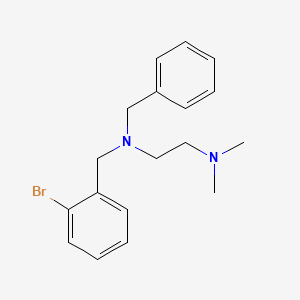
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
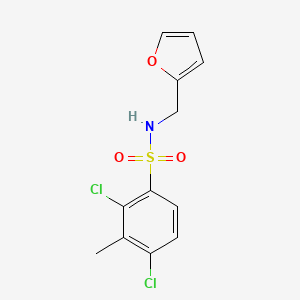
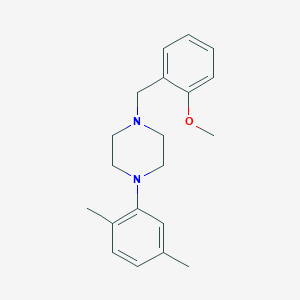
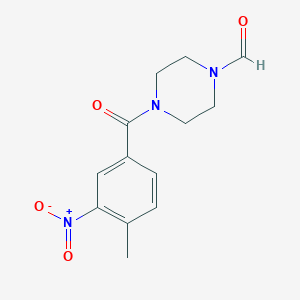
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
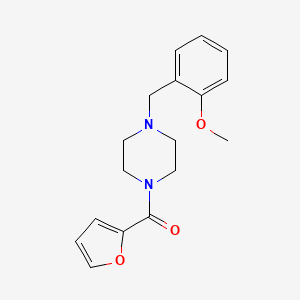
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
